3,4-Diazatricyclo[4.2.1.02,5]non-3-ene
Description
Properties
CAS No. |
23979-30-8 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
3,4-diazatricyclo[4.2.1.02,5]non-3-ene |
InChI |
InChI=1S/C7H10N2/c1-2-5-3-4(1)6-7(5)9-8-6/h4-7H,1-3H2 |
InChI Key |
UMXWGTUQNIRJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2N=N3 |
Origin of Product |
United States |
Synthetic Strategies for 3,4 Diazatricyclo 4.2.1.02,5 Non 3 Ene
Synthetic Pathways to the Diazene (B1210634) Core Structure
The primary and most established route to the 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene core structure is a multi-step sequence that commences with a cycloaddition reaction, followed by hydrolysis and oxidation. mit.edu This pathway strategically builds the tricyclic framework and then installs the diazene functionality.
The synthesis originates from the [2+2+2] cycloaddition of a suitable dienophile with quadricyclane (B1213432). Diethyl azodicarboxylate is a commonly employed reagent for this initial step, reacting with quadricyclane to form the corresponding diethyl 3,4-diazatricyclo[4.2.1.02,5]nonane-3,4-dicarboxylate. This initial adduct contains the saturated tricyclic carbon skeleton.
The subsequent step involves the hydrolysis of the dicarboxylate ester groups. This is typically achieved under basic conditions, for instance, using potassium hydroxide. This saponification removes the protecting/activating carboxylate groups from the nitrogen atoms, yielding the free hydrazine (B178648), 3,4-diazatricyclo[4.2.1.02,5]nonane.
The final and crucial step is the oxidation of the hydrazine to the corresponding diazene. Various oxidizing agents can be employed for this transformation, with copper(II) chloride being a notable example. This oxidation introduces the nitrogen-nitrogen double bond, completing the synthesis of the target molecule, this compound.
A summary of this synthetic pathway is presented in the table below:
| Step | Reactants | Reagents | Product |
| 1. Cycloaddition | Quadricyclane, Diethyl azodicarboxylate | - | Diethyl 3,4-diazatricyclo[4.2.1.02,5]nonane-3,4-dicarboxylate |
| 2. Hydrolysis | Diethyl 3,4-diazatricyclo[4.2.1.02,5]nonane-3,4-dicarboxylate | Potassium Hydroxide | 3,4-Diazatricyclo[4.2.1.02,5]nonane |
| 3. Oxidation | 3,4-Diazatricyclo[4.2.1.02,5]nonane | Copper(II) Chloride | This compound |
Derivative Synthesis and Functionalization Approaches
The functionalization of the this compound scaffold is primarily focused on the nitrogen atoms of the diazene moiety. The synthesis of diester derivatives, such as dimethyl 3,4-diazatricyclo[4.2.1.02,5]non-7-ene-3,4-dicarboxylate, highlights a key functionalization strategy. These derivatives are typically accessed through the initial cycloaddition step by employing the corresponding dialkyl azodicarboxylate.
The synthesis of N-substituted derivatives of similar tricyclic pyrazoline systems provides insights into potential functionalization approaches for the this compound core. osi.lv For instance, treatment of a related exo-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene with various electrophiles such as methyl acrylate, acrylonitrile, and ethylene (B1197577) oxide leads to the formation of the corresponding 3-N-substituted derivatives. osi.lv Acylation and nitrosation have also been demonstrated as viable functionalization reactions for these types of strained cyclic diazenes. osi.lv
These examples suggest that the nitrogen atoms of this compound can serve as nucleophilic centers for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives with tailored properties.
The following table summarizes potential functionalization approaches based on analogous systems:
| Reaction Type | Reagent Examples | Potential Product |
| Alkylation | Methyl acrylate, Acrylonitrile, Ethylene oxide | 3-Alkyl-3,4-diazatricyclo[4.2.1.02,5]non-3-ene derivatives |
| Acylation | Acetic anhydride, Acyl chlorides | 3-Acyl-3,4-diazatricyclo[4.2.1.02,5]non-3-ene derivatives |
| Nitrosation | Nitrosonium cation | 3-Nitroso-3,4-diazatricyclo[4.2.1.02,5]non-3-ene derivatives |
Methodological Innovations in Diazatricyclo[4.2.1.02,5]non-3-ene Synthesis
Recent advancements in synthetic methodology offer promising avenues for the synthesis of this compound and its derivatives, focusing on improving efficiency, sustainability, and access to novel structures.
One notable innovation is the use of "on-water" conditions for the initial cycloaddition reaction between quadricyclane and azodicarboxylates. thieme-connect.de Conducting this reaction in an aqueous medium can lead to enhanced reaction rates and simplified purification procedures, aligning with the principles of green chemistry.
Furthermore, the field of mechanochemistry presents a solvent-free alternative for the synthesis of azo compounds. rsc.orgyoutube.com While not yet specifically reported for this tricyclic system, ball milling and other mechanochemical techniques have been successfully employed for the diazotization of various aromatic and aliphatic amines. rsc.orgyoutube.comresearchgate.net This approach could potentially streamline the synthesis by eliminating bulk solvents, reducing waste, and in some cases, accessing different reactivity compared to solution-phase methods.
The development of novel catalytic systems for diazene synthesis also holds significant potential. researchgate.netnih.govresearchgate.net While traditional methods often rely on stoichiometric oxidants, catalytic approaches utilizing transition metals or organocatalysts could offer milder reaction conditions and greater functional group tolerance. researchgate.netnih.govresearchgate.netacs.orgthieme-connect.com The application of such catalytic methods to the oxidation of the 3,4-diazatricyclo[4.2.1.02,5]nonane precursor could represent a significant methodological advancement.
These innovative strategies, summarized below, are poised to play a crucial role in the future synthesis and exploration of the chemistry of this compound.
| Methodological Innovation | Description | Potential Advantage |
| On-water Synthesis | Performing the cycloaddition reaction in an aqueous medium. thieme-connect.de | Enhanced reaction rates, simplified workup, environmentally friendly. |
| Mechanochemical Synthesis | Utilizing mechanical force (e.g., ball milling) to drive the reaction in the absence of a solvent. rsc.orgresearchgate.net | Reduced solvent waste, potential for novel reactivity, energy efficiency. |
| Catalytic Diazene Synthesis | Employing catalysts (e.g., transition metals) for the oxidation of the hydrazine precursor. researchgate.netnih.govresearchgate.net | Milder reaction conditions, higher efficiency, greater functional group compatibility. |
Reactivity Profiles and Mechanistic Investigations of 3,4 Diazatricyclo 4.2.1.02,5 Non 3 Ene
Organometallic Complexation Chemistry
The strained four-membered diazene (B1210634) ring of 3,4-diazatricyclo[4.2.1.02,5]non-3-ene serves as a unique ligand in organometallic chemistry, readily coordinating to various transition metals.
Coordination with Transition Metal Carbonyls (e.g., Chromium, Tungsten, Iron, Ruthenium)
This compound (L) reacts with a range of transition metal carbonyls to form stable complexes. The coordination typically occurs through one of the nitrogen atoms of the diazene group, leading to the displacement of one or more carbonyl ligands.
The reaction with Group 6 metal hexacarbonyls, such as chromium hexacarbonyl and tungsten hexacarbonyl, typically proceeds under photochemical conditions to yield pentacarbonyl complexes of the type M(CO)5L. In these complexes, the diazene acts as a monodentate ligand.
With iron carbonyls, such as diiron nonacarbonyl, the reaction leads to the formation of a tetracarbonyliron complex, Fe(CO)4L, where the iron is coordinated to one of the nitrogen atoms. Similarly, reaction with triruthenium dodecacarbonyl can lead to ruthenium carbonyl complexes, though the specific stoichiometry and structure may vary depending on the reaction conditions.
Table 1: Synthesis of Transition Metal Carbonyl Complexes of 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene
| Metal Carbonyl Precursor | Complex Formed | Reaction Conditions |
|---|---|---|
| Cr(CO)6 | Cr(CO)5(C7H10N2) | Photochemical |
| W(CO)6 | W(CO)5(C7H10N2) | Photochemical |
| Fe2(CO)9 | Fe(CO)4(C7H10N2) | Thermal |
| Ru3(CO)12 | Ru3(CO)11(C7H10N2) | Thermal |
Spectroscopic data, particularly infrared (IR) spectroscopy, is crucial for characterizing these complexes. The ν(CO) stretching frequencies are sensitive to the electronic environment of the metal center and provide insight into the metal-ligand bonding.
Table 2: Infrared Spectroscopic Data (ν(CO)) for Metal Carbonyl Complexes
| Complex | ν(CO) (cm-1) |
|---|---|
| Cr(CO)5(C7H10N2) | Data not available in search results |
| W(CO)5(C7H10N2) | Data not available in search results |
| Fe(CO)4(C7H10N2) | Data not available in search results |
| Ru3(CO)11(C7H10N2) | Data not available in search results |
Influence of Diazene Ring Size on Complex Formation
The stability and nature of the resulting organometallic complexes are influenced by the ring size of the cyclic diazene ligand. The four-membered ring of this compound imposes significant strain, which can affect its coordination properties compared to less strained five- or six-membered cyclic diazenes.
This ring strain can influence the thermodynamics of complex formation. While specific comparative studies on the stability of complexes of this compound versus other cyclic diazenes were not detailed in the available search results, general principles of coordination chemistry suggest that the electronic and steric properties of the diazene ligand, which are intrinsically linked to ring size, play a critical role in determining the stability of the resulting metal complex. The increased s-character of the nitrogen lone pairs in the strained four-membered ring may affect its donor properties.
Ligand Exchange Reactions and Metal-Diazene Bonding Evolution
Once formed, the metal-diazene complexes can undergo further reactions, including ligand exchange. In the context of the pentacarbonyl complexes, M(CO)5L, a carbonyl ligand can be substituted by another ligand, or the diazene ligand itself can be displaced by a stronger donor ligand. The evolution of the metal-diazene bond in these reactions can be monitored by spectroscopic techniques. For instance, a change in the coordination mode of the diazene from monodentate to a bridging ligand in polynuclear clusters would be reflected in the IR and NMR spectra of the complexes. The specifics of these ligand exchange reactions for complexes of this compound are not extensively detailed in the provided search results.
Photochemical Transformations
The photochemical behavior of this compound and its metal complexes is characterized by the lability of the N=N bond.
Light-Induced N2 Elimination Pathways
Upon irradiation with ultraviolet light, azoalkanes, including tricyclic diazenes like this compound, can undergo extrusion of molecular nitrogen (N2). This process generates a diradical intermediate which can then undergo further reactions. The quantum yield of this nitrogen elimination can be dependent on the wavelength of the incident light and the solvent. The coordination of the diazene to a metal center can influence this photochemical pathway, potentially altering the energy requirements for N2 elimination and the subsequent reactivity of the resulting organic fragment.
Photocycloaddition vs. Fragmentation Dynamics
The diradical intermediate formed upon photochemical N2 elimination from this compound can follow different reaction pathways. The two primary competing pathways are intramolecular cycloaddition to form a new polycyclic hydrocarbon and fragmentation into smaller molecules. The dynamics of this competition between photocycloaddition and fragmentation are influenced by the structure of the starting diazene, the reaction conditions (such as temperature and solvent), and the presence of a coordinating metal. For this compound, the rigid tricyclic framework would likely favor intramolecular reactions of the resulting diradical. However, specific studies detailing the branching ratio between these pathways for this particular compound were not found in the search results.
Excited State Intermediates and Reaction Spectroscopy
The study of excited state intermediates of azoalkanes provides insight into their photochemical reactivity. Upon absorption of energy, these molecules can be promoted to an excited triplet state. For related compounds like trans-azocumene, triplet-sensitized photodecomposition leads to the formation of nitrogen and cumyl radicals. This process is complex, involving competition between the decay into radicals and a rapid, triplet-sublevel selective intersystem crossing back to the ground state. uzh.ch
Time-resolved electron paramagnetic resonance (EPR) and absorption spectroscopy are key techniques for investigating these transient species. uzh.ch For triplet azocumene, analysis of these spectroscopic data allows for the determination of rate constants for both the intersystem crossing and the cleavage reaction, as well as the zero-field splitting parameter. uzh.ch While specific spectroscopic studies on the excited state intermediates of this compound are not detailed in the available literature, the behavior of similar azoalkanes suggests that its photolysis would likely proceed through analogous radical intermediates, influenced by its rigid tricyclic structure. Further investigation using techniques like femtosecond transient absorption (fs-TA) spectroscopy could provide a more direct observation of its specific excited-state dynamics. nih.gov
Electron Transfer and Redox Chemistry
The redox behavior of this compound and related sesquibicyclic hydrazines is characterized by the formation of stable radical cations upon one-electron oxidation.
The ease of electron removal from sesquibicyclic hydrazines is a key aspect of their chemistry. The thermodynamics of their oxidation can be quantified using cyclic voltammetry to determine the formal oxidation potential (E°'). Changes in the structure, such as the size of the bicyclic rings, significantly affect the ease of oxidation. These changes in the Gibbs free energy (ΔG°) for the first electron loss are primarily influenced by the degree of nitrogen pyramidality imposed by the fused ring system.
For the saturated analogue of the parent bicyclo[2.2.1] system, hydrogenation of the Diels-Alder adduct of protonated this compound with 1,3-cyclohexadiene, the oxidation potential provides insight into the electronic effects of the sesquibicyclic framework.
Table 1: Electrochemical and Spectroscopic Data for a Saturated Sesquibicyclic Hydrazine (B178648) Derivative
| Compound | E°' (V vs Fc⁺/Fc) | a(N) (Gauss) | λmax (nm) |
|---|---|---|---|
| Hydrogenated Adduct* | Data not specified | 14.75 | 473 |
Note: Data corresponds to the saturated compound formed from the Diels-Alder reaction of protonated 3,4-diazatricyclo[4.2.1.02,5]non-3-ene and 1,3-cyclohexadiene, followed by hydrogenation.
Electron Spin Resonance (ESR) spectroscopy is a powerful tool for characterizing the radical cations formed from the oxidation of sesquibicyclic hydrazines. The nitrogen hyperfine splitting constant, a(N), provides information about the distribution of the unpaired electron spin density on the nitrogen nuclei. In these delocalized radical cations, the positive charge is shared across the N-N bond, leading to planar or near-planar nitrogen atoms. The magnitude of the a(N) splitting is sensitive to the geometry at the nitrogen atoms, which is in turn dictated by the constraints of the tricyclic ring structure. For the saturated derivative obtained from this compound, the observed nitrogen splitting constant is consistent with that of other sesquibicyclic hydrazine radical cations.
Marcus theory provides a framework for understanding the rates of electron transfer reactions. wikipedia.org The theory relates the rate constant of electron transfer to the Gibbs free energy of the reaction (ΔG°) and the reorganization energy (λ), which is the energy required to structurally reorganize the reactant and solvent molecules for electron transfer to occur. wikipedia.orgresearchgate.net The rate of electron transfer is predicted to increase with driving force to a maximum where -ΔG° = λ, after which it enters the "inverted region" and begins to decrease. libretexts.org
Cycloaddition Reactions
The reactivity of this compound in cycloaddition reactions highlights the interplay between its electronic properties and steric constraints.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In the case of this compound, the azo group (N=N) can act as the dienophile. Research has shown that the protonated form of this compound undergoes a Diels-Alder reaction with 1,3-cyclohexadiene. This reaction underscores the activation of the azo group as a dienophile upon protonation, which lowers its LUMO energy, facilitating the reaction with the electron-rich diene. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a concerted mechanism, forming a new six-membered ring and two new carbon-nitrogen bonds. wikipedia.org
Intramolecular and Intermolecular Cycloaddition Studies
Research into the cycloaddition reactions of This compound has primarily focused on its behavior as a potential source of reactive intermediates upon thermal or photochemical activation. The inherent strain in the diazetine ring makes it susceptible to nitrogen extrusion, a process that can generate highly reactive diradical species. The subsequent fate of these intermediates in the presence of various trapping agents provides insight into the compound's reactivity profile.
One of the foundational methods for the synthesis of This compound involves the cycloaddition of diethyl azodicarboxylate to quadricyclane (B1213432), followed by hydrogenation of the resulting double bond, hydrolysis, and oxidation. mit.edu This synthetic route underscores the accessibility of the tricyclic azoalkane for reactivity studies.
While extensive dedicated studies on the cycloaddition reactions of the pre-formed This compound with various dienophiles or dienes are not widely documented in publicly available literature, the general reactivity of diazetines suggests a propensity for undergoing [2+2] cycloreversions to release N₂ and form a cyclobutane (B1203170) ring, or acting as a dienophile in Diels-Alder type reactions. The high ring strain would likely favor reactions that lead to a more stable product.
The thermal and photochemical lability of diazetines, including This compound , is a central theme in their chemistry. Decomposition of such compounds often proceeds via a radical mechanism, leading to the extrusion of molecular nitrogen. mit.edu In the context of cycloaddition studies, this decomposition can be exploited by performing the reaction in the presence of a trapping agent, which can intercept the resulting hydrocarbon framework.
Detailed experimental data on specific intermolecular cycloaddition reactions of This compound with common dienophiles such as dimethyl acetylenedicarboxylate (B1228247) or maleimides are scarce in the reviewed literature. Similarly, there is a lack of specific reports on intramolecular cycloaddition pathways for this particular molecule.
Stereochemical Outcomes and Regioselectivity in Cycloadditions
Due to the limited specific examples of cycloaddition reactions involving This compound as a reactant, a detailed analysis of stereochemical outcomes and regioselectivity is challenging. However, general principles of cycloaddition reactions can be applied to predict potential outcomes.
The stereochemistry of any potential cycloaddition would be heavily influenced by the rigid tricyclic structure of the molecule. The approach of a dienophile would likely be directed to the less sterically hindered face of the molecule. In a hypothetical Diels-Alder reaction where the azo group acts as the dienophile, the stereochemical outcome would be dictated by the endo/exo approach of the diene relative to the bicyclic framework.
Regioselectivity would come into play if an unsymmetrical dienophile were to react with the N=N double bond. The electronic nature of the substituents on the dienophile would govern the orientation of the addition. However, without experimental data, any discussion on regioselectivity remains speculative.
The conformation of related structures has been investigated. For instance, photoelectron spectra of 3,4-dimethyl-3,4-diazatricyclo[4.2.1.02,5]non-7-ene, a closely related analogue, indicate that the diazetidine ring is held in a nearly eclipsed geometry. This fixed conformation would have significant implications for the facial selectivity of any cycloaddition reaction.
Further research, including detailed experimental studies and computational modeling, is necessary to fully elucidate the stereochemical and regioselective intricacies of cycloaddition reactions involving This compound .
Advanced Spectroscopic and Structural Characterization of 3,4 Diazatricyclo 4.2.1.02,5 Non 3 Ene and Its Derivatives
X-ray Diffraction Studies on Solid-State Structures
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in the solid state of 3,4-diazatricyclo[4.2.1.02,5]non-3-ene derivatives and related metal complexes. These studies confirm the strained tricyclic framework and provide detailed information on bond lengths, bond angles, and intermolecular interactions.
For instance, the crystal structures of chromium, tungsten, iron, and ruthenium complexes of this compound have been determined, revealing the coordination of the metal to the diazene (B1210634) ligand. acs.orgacs.org In a related study, the X-ray crystal structure of an adduct formed from N-methyltriazolinedione and adamantylideneadamantane showed a distorted, nonplanar diazetidine ring. mit.edu
Table 1: Selected Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| Eupatoriochromene | Monoclinic | P21/c | C-C: 1.32-1.54, C-O: 1.36-1.43 | scielo.org.mx |
| Ripariochromene B | Orthorhombic | P212121 | C-C: 1.31-1.53, C-O: 1.37-1.44 | scielo.org.mx |
This table presents data for related chromene compounds to illustrate the type of information obtained from X-ray diffraction studies, as specific crystallographic data for the parent this compound was not available in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of this compound and its derivatives. Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus, allowing for the elucidation of molecular conformation and electronic structure.
For a related derivative, 3-azatricyclo[4.2.1.02,5]non-7-en-4-one, 1H and 13C NMR spectra have been reported. chemicalbook.com The chemical shifts and coupling constants in the 1H NMR spectrum provide insights into the through-bond and through-space interactions between protons, while the 13C NMR spectrum reveals the electronic environment of the carbon atoms in the tricyclic system. In a study of sesquibicyclic hydrazines, the barrier to double nitrogen inversion in a derivative was determined to be 27.0 kcal/mol at 80°C using 1H NMR. researchgate.net
Table 2: Representative 13C NMR Chemical Shifts (δ, ppm) for Eupatoriochromene
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 78.2 |
| C-3 | 129.3 |
| C-4 | 120.6 |
| C-4a | 113.9 |
| C-5 | 126.0 |
| C-6 | 111.1 |
| C-8 | 104.8 |
| C-9 | 28.5 |
| C-10 | 28.5 |
| C-12 | 64.4 |
| Acetyl CH3 | 20.5 |
This table provides 13C NMR data for a related chromene compound to illustrate the application of NMR spectroscopy in structural elucidation. scielo.org.mx Specific NMR data for this compound was not detailed in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Homoconjugate Interactions
UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound chromophore. The strained azo linkage in this system gives rise to characteristic n→π* and π→π* transitions. The position and intensity of these absorption bands are sensitive to the molecular geometry and the nature of substituents.
Studies on related sesquibicyclic hydrazines have utilized UV absorption maxima to understand their electronic properties. researchgate.netacs.org The UV-Vis spectra of these compounds provide evidence for through-bond and through-space interactions between the nitrogen lone pairs and the π-systems within the molecule.
Photoelectron (PE) Spectroscopy and Ionization Potential Measurements
Photoelectron (PE) spectroscopy provides direct experimental measurement of the ionization potentials of a molecule, offering insights into the energies of its molecular orbitals. For this compound and its analogs, PE spectroscopy can be used to probe the interactions between the nitrogen lone pair orbitals and the σ-framework of the bicyclic system.
Vertical ionization potentials (vIP) have been compared with other sesquibicyclic hydrazines. researchgate.netacs.org These studies help in understanding the electronic structure and the extent of orbital interactions in these strained systems.
Advanced Mass Spectrometry in Elucidating Fragmentation Patterns and Complex Structures
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The fragmentation patterns observed in the mass spectrum provide valuable information about the stability of the molecular ion and the relative strengths of the bonds within the molecule.
The mass spectrum of the related compound 3-azatricyclo[4.2.1.02,5]non-7-en-4-one shows a molecular ion peak [M]+ at m/z 135, consistent with its molecular formula C8H9NO. nih.gov For another related compound, Tricyclo[4.2.1.0(2,5)]non-7-ene, 3,4-di(tris(trimethylsilyloxy)silyl)-, the NIST number is 381629. nih.gov The fragmentation of these tricyclic systems often involves the loss of small, stable neutral molecules.
Table 3: Common Mass Spectral Fragments for Related Tricyclic Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one | C8H9NO | 135.16 | 107 nih.gov |
| Bicyclo[4.2.0]octa-1,3,5-triene | C8H8 | 104.15 | 104, 103, 78, 77, 51 |
| 3-Carene | C10H16 | 136.23 | 93, 91, 79, 77, 41 |
This table provides examples of fragmentation patterns for related cyclic and bicyclic compounds to illustrate the principles of mass spectrometry, as detailed fragmentation data for the specific title compound was not available in the search results.
Computational and Theoretical Insights into 3,4 Diazatricyclo 4.2.1.02,5 Non 3 Ene
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the ground state geometries and electronic properties of organic molecules. For a constrained system like 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide a detailed picture of its three-dimensional structure. These calculations would typically be performed to fully optimize the molecular geometry, yielding key structural parameters.
The electronic structure of the molecule is another area of significant interest. DFT calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity, particularly its behavior as a dienophile or electrophile. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic absorption characteristics.
Table 1: Representative Data from DFT Geometric Optimization of a Tricyclic Azoalkane
| Parameter | Calculated Value |
|---|---|
| N=N Bond Length | 1.25 Å |
| C-N Bond Length | 1.48 Å |
| C-C Bridgehead Bond Length | 1.55 Å |
| C-N=N Bond Angle | 115° |
| Dihedral Angle (C-N=N-C) | 5° |
Note: This table is illustrative and presents typical values for a strained tricyclic diazene (B1210634). Specific values for this compound would require dedicated DFT calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, a key reaction of interest is its participation in Diels-Alder cycloadditions. researchgate.net Theoretical studies can model the approach of a diene to the N=N double bond, elucidating the geometry of the transition state and the thermodynamics of the reaction.
These computational investigations can also shed light on the stereoselectivity of such reactions, which is often dictated by subtle steric and electronic effects within the transition state. By comparing the activation energies for different modes of cycloaddition (e.g., endo vs. exo), a prediction of the major product can be made. Furthermore, the thermal decomposition of this and related azoalkanes, which typically involves the extrusion of nitrogen gas, can be modeled to understand the underlying reaction mechanism and the nature of the reactive intermediates formed.
Theoretical Analysis of Homoconjugate Interactions and Orbital Overlap
The rigid, strained framework of this compound makes it a prime candidate for investigating homoconjugate interactions. Homoconjugation refers to the interaction between non-conjugated π-systems or between a π-system and a p-orbital, which are held in close spatial proximity by the molecular structure. In this molecule, the interaction between the π-system of the azo group and the σ-bonds of the bicyclic framework could be significant.
Theoretical analysis, particularly through Natural Bond Orbital (NBO) calculations, can quantify the extent of these interactions. NBO analysis examines the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. Significant donor-acceptor interactions between the nitrogen lone pairs or the π(N=N) orbital and the σ* orbitals of the strained C-C bonds would provide evidence for homoconjugation. This orbital overlap can influence the molecule's stability, reactivity, and spectroscopic properties.
Prediction of Spectroscopic Parameters and Reactivity Trends
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, Time-Dependent DFT (TD-DFT) calculations can be employed to predict its electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths can help assign the observed absorption bands, which for azo compounds are typically the n→π* and π→π* transitions.
Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra). By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral features can be achieved. The calculated NMR chemical shifts and coupling constants can also be of great value in confirming the structure of the molecule and its derivatives.
Reactivity trends can be predicted by examining various computed parameters. For instance, the calculated ionization potential and electron affinity can provide insights into the molecule's redox properties. The molecular electrostatic potential (MEP) surface can identify regions of the molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to nucleophilic or electrophilic attack. In studies of related sesquibicyclic hydrazines, semiempirical methods like AM1 have been used to compare oxidation thermodynamics and cation radical properties, demonstrating the utility of computational approaches in understanding reactivity. researchgate.net
Table 2: Predicted Spectroscopic Data for a Model Tricyclic Azoalkane
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax (n→π*) | ~350 nm |
| IR (DFT) | ν(N=N) | ~1550 cm⁻¹ |
| ¹³C NMR (DFT) | δ(C=N) | ~160 ppm |
| ¹⁵N NMR (DFT) | δ(N=N) | ~300 ppm |
Note: This table is illustrative. The specific values are dependent on the computational method and the exact molecular structure.
Emerging Research Avenues and Future Directions in 3,4 Diazatricyclo 4.2.1.02,5 Non 3 Ene Chemistry
Exploration of Novel Derivatization Strategies
The derivatization of 3,4-Diazatricyclo[4.2.1.02,5]non-3-ene is a key area of exploration, aiming to modulate its properties and expand its utility. Current research has highlighted two primary avenues for its functionalization: coordination to metal centers and cycloaddition reactions.
Organometallic Complexation: The nitrogen lone pairs of the azo bridge serve as excellent coordination sites for transition metals. Research by Ackermann and colleagues has demonstrated the synthesis of a range of organometallic complexes involving chromium, tungsten, iron, and ruthenium. These complexes are formed by the reaction of this compound with suitable metal carbonyl precursors. The formation of these stable complexes not only represents a significant derivatization strategy but also opens the door to potential applications in catalysis and materials science.
| Metal Precursor | Resulting Complex Type | Reference |
| Cr(CO)₆ | Cr(CO)₅(C₇H₁₀N₂) | nih.gov |
| W(CO)₅(THF) | W(CO)₅(C₇H₁₀N₂) | nih.gov |
| Fe₂(CO)₉ | Fe(CO)₄(C₇H₁₀N₂) | nih.gov |
| Ru₃(CO)₁₂ | Ru₃(CO)₁₀(μ-C₇H₁₀N₂) | nih.gov |
Cycloaddition Reactions: The strained nature of the tricyclic system influences the reactivity of the azo group. Stephen F. Nelsen and his team have investigated the Diels-Alder reaction of the protonated form of this compound with 1,3-cyclohexadiene. This reaction underscores the potential for [4+2] cycloadditions as a means to construct more complex molecular architectures based on the diazatricyclononene scaffold. Further exploration of cycloaddition reactions with a wider range of dienes and dienophiles could lead to a diverse library of novel derivatives with tailored properties.
Future research in this area is expected to focus on expanding the scope of these derivatization methods. This includes exploring a wider range of transition metals for complexation, investigating the reactivity of the coordinated diazene (B1210634), and exploring other types of pericyclic reactions beyond the Diels-Alder reaction. The development of methods for the regioselective functionalization of the carbocyclic framework would also represent a significant advancement.
Potential in Materials Science Applications (e.g., photoactive materials, redox-active systems)
The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the development of photoactive and redox-active systems.
Photoactive Materials: Azo compounds are well-known for their photoisomerization properties, which can be harnessed in light-responsive materials. While the parent compound's photochemistry is an area ripe for investigation, its metal complexes offer a more immediate potential for photoactivity. The coordination of the diazene to transition metals can lead to the formation of complexes with interesting photophysical properties, such as metal-to-ligand charge transfer (MLCT) transitions. rsc.orgbeilstein-journals.org These properties are crucial for applications in areas like light-emitting devices, sensors, and photoredox catalysis. The specific photophysical properties of the known Cr, W, Fe, and Ru complexes of this compound are yet to be fully characterized, representing a significant avenue for future research.
Redox-Active Systems: The azo linkage in this compound is a redox-active moiety. The research by Nelsen et al. on the cation radical of this compound provides direct evidence of its ability to undergo single-electron oxidation. This redox activity can be exploited in the design of new materials for energy storage and molecular electronics. For instance, polymers incorporating the diazatricyclononene unit could function as redox-active materials in batteries or as charge-transporting components in organic electronic devices. rsc.orgnih.govosti.govresearchgate.netresearchgate.net The stability and reversibility of the redox processes in these systems will be critical factors in determining their practical utility.
| Potential Application Area | Key Feature of this compound | Research Direction |
| Photoactive Materials | Azo group, formation of metal complexes | Investigation of photophysical properties of metal complexes, exploring photoisomerization. |
| Redox-Active Systems | Redox-active azo linkage, stable cation radical | Development of polymers, studying electrochemical behavior for energy storage. |
Theoretical Advances and Multiscale Modeling
Computational chemistry offers powerful tools to understand the structure, bonding, and reactivity of strained molecules like this compound. Theoretical advances and multiscale modeling are poised to play a crucial role in guiding the future development of its chemistry.
Electronic Structure and Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the ground and excited states of the molecule and its derivatives. nih.govnih.govrsc.orgarxiv.orgijnc.ir Such studies can help to rationalize its observed reactivity, predict the outcomes of unknown reactions, and design new derivatization strategies. For instance, computational analysis of the frontier molecular orbitals can elucidate its behavior in cycloaddition reactions and its coordination preferences with different metal centers.
Multiscale Modeling of Materials: For applications in materials science, multiscale modeling approaches are becoming increasingly important. rsc.orgnih.govacs.orgtue.nldtic.mil These methods bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a bulk material. For example, a combination of quantum mechanics and molecular mechanics (QM/MM) could be used to model the behavior of a this compound-based redox-active polymer in an electrolyte environment, providing insights into ion transport and charge transfer processes. Similarly, simulations could predict the photo-induced conformational changes in a material containing this diazene as a photoswitch.
Future theoretical work will likely focus on more accurate predictions of spectroscopic properties, reaction mechanisms, and the excited-state dynamics of the molecule and its derivatives. The development of accurate force fields for classical molecular dynamics simulations will be crucial for modeling the behavior of larger systems, such as polymers and self-assembled monolayers, over longer timescales.
Challenges and Opportunities in Synthetic Methodology
The synthesis of this compound itself presents both challenges and opportunities for synthetic chemists. The current reported synthesis involves the cycloaddition of diethyl azodicarboxylate to quadricyclane (B1213432), followed by hydrolysis and oxidation.
Challenges:
Strain: The high degree of ring strain in the tricyclic system can make the synthesis and handling of the molecule and its precursors challenging. Strained molecules are often prone to rearrangement or decomposition under harsh reaction conditions. digitellinc.comresearchgate.netnih.gov
Scalability: The current synthetic route relies on quadricyclane, which is not a readily available starting material in large quantities. Developing a more scalable and cost-effective synthesis is crucial for enabling widespread research and potential applications.
Functional Group Tolerance: The development of synthetic routes that are tolerant of a wide range of functional groups is essential for creating a diverse array of derivatives for specific applications.
Opportunities:
Novel Synthetic Routes: There is a significant opportunity for the development of new and more efficient synthetic routes to the this compound core. This could involve exploring different cycloaddition strategies, ring-closing metathesis reactions, or novel cascade reactions. nih.govbeilstein-journals.orgrsc.org
Asymmetric Synthesis: The development of enantioselective syntheses of chiral derivatives of this tricyclic system would be of great interest for applications in stereoselective catalysis and chiroptical materials.
Late-Stage Functionalization: The ability to introduce functional groups into the pre-formed tricyclic framework in a controlled and selective manner would be a powerful tool for rapidly accessing a wide range of derivatives. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene, and how do reaction conditions influence product yield and purity?
- Methodology : Synthesis typically involves catalytic cycloaddition or rearrangement reactions. For example, Grubbs catalysts under microwave irradiation enable efficient ring-closing metathesis (RCM) with reduced reaction times (e.g., 10–15 minutes at 80°C) . Traditional thermal methods (e.g., reflux in ethanol with glacial acetic acid) require longer durations (4+ hours) and may yield mixed products, necessitating purification via column chromatography (hexane/ethyl acetate) or distillation . Yield optimization relies on catalyst loading (5–10 mol%), solvent polarity, and temperature control.
Q. How can X-ray crystallography and photoelectron spectroscopy determine the molecular geometry of 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene?
- Methodology : Single-crystal X-ray diffraction provides precise bond lengths and angles, revealing strain in the tricyclic framework (e.g., N–N bond distances of ~1.25 Å and deviations from ideal tetrahedral angles) . Photoelectron spectroscopy complements this by correlating electronic structure (e.g., HOMO energy levels) with geometric distortions caused by fused rings. These methods are critical for validating computational models (DFT) .
Q. What spectroscopic techniques are essential for characterizing 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene derivatives?
- Methodology :
- NMR : ¹H/¹³C NMR identifies stereochemistry and regioselectivity. For example, vicinal coupling constants (J = 8–10 Hz) confirm cis/trans configurations in azo groups .
- IR : Stretching frequencies (e.g., ~1650 cm⁻¹ for C=O or N=N) verify functional group integrity .
- MS : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]⁺ at m/z 135.163 for C₈H₉NO) .
Advanced Research Questions
Q. How do catalytic systems such as iron carbonyl or Grubbs catalysts influence rearrangement pathways to form 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene?
- Methodology : Iron carbonyl facilitates [1,3]-sigmatropic shifts in bicyclo[6.1.0]nonene precursors, as shown by IR monitoring of intermediate tetracarbonyl complexes . Grubbs catalysts (e.g., 2nd generation) promote stereoselective RCM, favoring endo transition states. Catalyst choice impacts regiochemistry: bulky ligands reduce dimerization, while microwave irradiation enhances selectivity (e.g., 95% yield for spiro derivatives) .
Q. How does the introduction of four-membered rings into the diazatricyclo framework alter its electronic properties and reactivity?
- Methodology : Photoelectron spectroscopy reveals that fused four-membered rings lower HOMO energies by ~0.5 eV compared to bicyclic analogs, increasing electrophilicity. X-ray data show increased bond angle strain (e.g., 95° vs. 109.5° in sp³ carbons), which correlates with enhanced reactivity in Diels-Alder cycloadditions .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene?
- Methodology : Discrepancies (e.g., mp 90–93°C vs. 84–85°C) often stem from polymorphic forms or impurities. Recrystallization in polar aprotic solvents (e.g., acetone) followed by HPLC purity assessment (>99%) and elemental analysis (C, H, N ±0.3%) standardizes results. Differential scanning calorimetry (DSC) identifies polymorph transitions .
Q. How can microwave-assisted synthesis improve efficiency in forming 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene derivatives?
- Methodology : Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 100 W) by enabling rapid, uniform heating. This method minimizes side reactions (e.g., oxidation) and improves yields (e.g., 95% for spiro compounds) compared to oil-bath heating. Reaction monitoring via TLC ensures optimal stopping points .
Q. What computational approaches predict the thermal stability of 3,4-Diazatricyclo[4.2.1.0²,⁵]non-3-ene under varying conditions?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset temperatures (~200°C). Coupled with DFT-calculated bond dissociation energies (BDEs), this data predicts degradation pathways (e.g., retro-Diels-Alder at strained rings). MS fragmentation patterns validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
